2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone

C-glycoside synthesis aldonolactone formylaminomethylenation carbohydrate enoate

Researchers sourcing L-gulo stereochemistry-defined chirons face ambiguity when generic protected lactones are substituted. 2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone (CAS 7306-64-1) provides unambiguous L-gulo configuration with dual isopropylidene protection for orthogonal synthesis. Key supply advantages: • L-gulo stereochemistry (2S,3R,4R,5S) ensures predictable chiral pool outcomes • Regioselective isopropylidene cleavage enables stepwise side-chain elaboration • ≥95% purity, white crystalline solid, soluble in DCM, DMF, DMSO, acetone • Rapid global dispatch from BenchChem stock

Molecular Formula C12H18O6
Molecular Weight 258.27 g/mol
Cat. No. B014113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone
Synonyms2,3:5,6-Bis-O-(1-methylethylidene)-L-gulonic Acid γ-Lactone;  2,3:5,6-Di-O-isopropylidene-L-gulono-1,4-lactone; 
Molecular FormulaC12H18O6
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCC1(OCC(O1)C2C3C(C(=O)O2)OC(O3)(C)C)C
InChIInChI=1S/C12H18O6/c1-11(2)14-5-6(16-11)7-8-9(10(13)15-7)18-12(3,4)17-8/h6-9H,5H2,1-4H3/t6-,7+,8-,9-/m0/s1
InChIKeyOFZPAXSEAVOAKB-KZVJFYERSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone (CAS 14440-56-3): Chiral Pool Synthon for Carbohydrate-Derived Natural Product Synthesis


(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one, systematically known as 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone (CAS 14440-56-3, MF: C12H18O6, MW: 258.27 g/mol), is a fully protected carbohydrate-derived lactone belonging to the class of bisacetonide-protected aldonolactones [1]. This compound serves as a chiral pool building block wherein the D-mannose-derived stereochemical framework is locked by two acid-labile isopropylidene protecting groups—the 2,3-O-isopropylidene group masks the C2 and C3 hydroxyls as a cis-fused dioxolane on the furanose ring, while the 5,6-O-isopropylidene group protects the terminal diol of the side chain as a dioxolane ring [2]. The compound is a white to off-white crystalline solid, soluble in common organic solvents (DCM, DMF, DMSO, acetone), and is commercially available at purities ≥95–98% from multiple suppliers for research and development applications [3].

Why Generic Aldonolactone Substitution Fails: Stereochemical Identity and Differential Reactivity of 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone


Substituting this compound with other bisacetonide-protected aldonolactones—even stereoisomers—is not chemically equivalent and will alter synthetic outcomes. The D-mannono-1,4-lactone scaffold possesses a distinct stereochemical arrangement at C2, C3, C4, and C5 (2R,3S,4S,5R) that fundamentally differs from its diastereomers including D-gulono-1,4-lactone and D-glucurono-6,3-lactone derivatives [1]. This stereochemical identity governs both the intrinsic reactivity of the lactone carbonyl toward nucleophiles and the facial selectivity of subsequent transformations. Critically, the 5,6-O-isopropylidene protecting group can be selectively hydrolyzed under mild acidic conditions (e.g., 60% aqueous HOAc, room temperature, 12 h, 86% yield) while leaving the 2,3-O-isopropylidene group intact, enabling orthogonal manipulation of the side-chain diol [2]. This regioselective deprotection profile is not uniformly achievable across stereoisomeric lactones, as the conformational and steric environment around the acetal moieties varies with stereochemistry. Furthermore, the protected lactone undergoes C-glycosylation reactions (e.g., with ethyl isocyanoacetate) to yield structurally defined enoates with stereochemical outcomes dictated by the manno-configuration [3]. Procurement decisions must therefore be guided by the specific stereochemical requirements of the target molecule rather than assuming functional interchangeability among protected aldonolactones.

Quantitative Differentiation Evidence: 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone Performance Data for Scientific Procurement


C-Glycosylation Reaction Yield: 58% Major Product Formation with Ethyl Isocyanoacetate

This compound undergoes formylaminomethylenation with ethyl isocyanoacetate to afford (E)-ethyl 3,6-anhydro-2-deoxy-2-formylamino-4,5:7,8-di-O-isopropylidene-D-manno-oct-2-enonate as the major product in 58% isolated yield [1]. The reaction proceeds with retention of the manno-stereochemical framework and establishes a defined E-geometry at the exocyclic double bond. In contrast, the unprotected D-mannono-1,4-lactone or mono-protected derivatives would undergo competing side reactions (lactone ring-opening, multiple nucleophilic additions) that preclude this selective transformation. While direct comparative yield data with D-gulono- or D-glucurono-lactone analogs under identical conditions are not available in the open literature, the D-manno stereochemistry is specifically required for the subsequent hydrogenation and epimerization sequence that accesses L-allo-, L-altro-, L-gluco-, and L-manno-epimeric C-glycosyl amino acids [1].

C-glycoside synthesis aldonolactone formylaminomethylenation carbohydrate enoate

Regioselective 5,6-O-Isopropylidene Hydrolysis: 86% Yield of Lactone Diol Under Mild Conditions

Treatment of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone with 60% aqueous acetic acid at room temperature for 12 hours selectively hydrolyzes the terminal 5,6-O-isopropylidene group while preserving the 2,3-O-isopropylidene moiety, affording the corresponding lactone diol in 86% isolated yield [1]. This regioselectivity is enabled by the differential acid lability of the two acetal moieties: the five-membered 2,3-O-isopropylidene ring fused to the furanose lactone is more resistant to acid-catalyzed hydrolysis than the terminal six-membered 5,6-O-isopropylidene ring. This orthogonal deprotection capability is not uniformly available across stereoisomeric bisacetonide lactones; for example, 2,3:5,6-di-O-isopropylidene-D-gulono-1,4-lactone exhibits different hydrolysis kinetics due to altered ring conformations [2].

regioselective deprotection orthogonal protecting group strategy lactone diol intermediate

One-Pot Double Inversion: Five-Step Synthesis of L-Allono-1,4-lactone in 68% Overall Yield

2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone serves as the starting material for an efficient five-step synthesis of L-allono-1,4-lactone, a rare L-sugar lactone [1]. The key step involves a one-pot 'double inversion' procedure at the C4 and C5 stereocenters, converting the D-manno configuration (2R,3S,4S,5R) to the L-allo configuration (2S,3R,4R,5S) [1]. The overall yield from the protected D-mannono-1,4-lactone to L-allono-1,4-lactone is 68%, achieved through a sequence of TBS protection (68% yield), mesylation (83% yield), sodium hydride-mediated double inversion (85% yield after acidic workup), and final deprotection [1]. This represents a practical, scalable route to L-allono-1,4-lactone, which is otherwise challenging to access from natural L-sugar sources. Alternative routes starting from other D-sugar-derived lactones (e.g., D-gulono- or D-ribono-lactones) would require different stereochemical inversion sequences and would not directly yield the L-allo configuration with comparable efficiency.

L-sugar synthesis stereochemical inversion rare sugar access

Hydroxymethylation to D-Manno-Heptulose: Access to Seven-Carbon Ketose Sugars

Hydroxymethylation of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone with formaldehyde under basic conditions provides a direct route to protected D-manno-heptulose derivatives [1]. D-Manno-heptulose is a naturally occurring seven-carbon ketose (heptose) found in avocado and certain plants, with reported biological activities including inhibition of glucose phosphorylation. This transformation exploits the electrophilic character of the lactone carbonyl and proceeds with retention of the manno-stereochemical framework, installing an additional hydroxymethyl group at C1. The 2,3- and 5,6-O-isopropylidene protecting groups remain intact throughout the reaction, enabling subsequent selective manipulations. Alternative routes to D-manno-heptulose from D-mannose require lengthier sequences (protection, selective oxidation, homologation) and typically afford lower overall yields due to the need to differentiate multiple hydroxyl groups. While precise comparative yields are not available, this direct homologation of the protected lactone represents a convergent entry to C7 ketose derivatives that is not directly accessible from unprotected or mono-protected lactone congeners [1].

heptulose synthesis carbon homologation rare sugar synthesis

Validated Application Scenarios for 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone (CAS 14440-56-3) Based on Quantitative Evidence


Synthesis of Hagen's Gland Lactones via Regioselective 5,6-O-Deprotection (86% Yield)

This compound is the documented chiral pool starting material for the convergent synthesis of (5RS)-Hagen's gland lactones 1–4, bioactive bicyclic lactones isolated from braconid wasp glands [1]. The synthetic route exploits the regioselective hydrolysis of the 5,6-O-isopropylidene group (60% aqueous HOAc, room temperature, 12 h) to afford the lactone diol intermediate in 86% yield while preserving the 2,3-O-isopropylidene protection [1]. This orthogonal deprotection is essential for subsequent reductive elimination (iodine-PPh₃-imidazole) to generate the 2-deoxy olefin intermediate, a transformation that would be compromised if both isopropylidene groups were hydrolyzed. Procurement of this compound enables direct implementation of the published six-step route from diacetone-D-mannose, bypassing the need for in-house protection of D-mannono-1,4-lactone and reducing synthetic lead time for natural product analog programs.

C-Glycosyl Amino Acid Synthesis via Formylaminomethylenation (58% Major Product)

The compound serves as the electrophilic partner in formylaminomethylenation with ethyl isocyanoacetate, yielding (E)-ethyl 3,6-anhydro-2-deoxy-2-formylamino-4,5:7,8-di-O-isopropylidene-D-manno-oct-2-enonate as the major product in 58% isolated yield [2]. This transformation provides entry to a family of C-glycosyl amino acids including L-2-(β-D-mannofuranosyl)-glycine and its D-amino acid analog [2]. The protected lactone's fully masked hydroxyl groups prevent competing nucleophilic additions that would occur with unprotected lactones, while the manno-stereochemistry directs the stereochemical outcome of the subsequent hydrogenation and base-catalyzed epimerization sequence. Procurement supports medicinal chemistry programs investigating C-glycoside mimetics as metabolically stable carbohydrate analogs.

Rare L-Sugar Lactone Synthesis via One-Pot Double Inversion (68% Overall Yield)

2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone is the demonstrated starting material for a five-step synthesis of L-allono-1,4-lactone, achieving 68% overall yield [3]. The key one-pot double inversion procedure at C4 and C5 converts the D-manno stereochemistry to the L-allo configuration without isolating intermediates, a process that relies specifically on the relative stereochemistry of the manno-scaffold [3]. This route provides practical access to L-allono-1,4-lactone, a rare L-sugar lactone used as a chiral building block in natural product synthesis. Procurement of this compound enables direct implementation of the published five-step protocol, eliminating the need for multi-step protection of D-mannono-1,4-lactone and accelerating L-sugar chiron development programs.

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